molecular formula C13H11N3O B3354944 6-Methyl-2-(pyridin-2-yl)-1,3-benzoxazol-5-amine CAS No. 61382-16-9

6-Methyl-2-(pyridin-2-yl)-1,3-benzoxazol-5-amine

Cat. No.: B3354944
CAS No.: 61382-16-9
M. Wt: 225.25 g/mol
InChI Key: BCMOSWKVZUBRPH-UHFFFAOYSA-N
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Description

6-Methyl-2-(pyridin-2-yl)-1,3-benzoxazol-5-amine is a heterocyclic compound that features a benzoxazole core substituted with a methyl group at the 6-position and a pyridin-2-yl group at the 2-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(pyridin-2-yl)-1,3-benzoxazol-5-amine typically involves the condensation of 2-aminopyridine with a suitable benzoxazole precursor. One common method involves the reaction of 2-aminopyridine with 6-methyl-2-benzoxazolecarboxylic acid under dehydrating conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(pyridin-2-yl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyridine or benzoxazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole or pyridine derivatives.

Scientific Research Applications

6-Methyl-2-(pyridin-2-yl)-1,3-benzoxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(pyridin-2-yl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-(pyridin-2-yl)-1,3-benzoxazol-5-amine is unique due to its specific substitution pattern and the presence of both benzoxazole and pyridine rings. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

6-methyl-2-pyridin-2-yl-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-8-6-12-11(7-9(8)14)16-13(17-12)10-4-2-3-5-15-10/h2-7H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMOSWKVZUBRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)N=C(O2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70615201
Record name 6-Methyl-2-(pyridin-2-yl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61382-16-9
Record name 6-Methyl-2-(pyridin-2-yl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 6-methyl-5-nitro-2-(2-pyridinyl)benzoxazole (10.0 g, 0.044 mole) and platinum oxide (1.0 g) in 150 ml of ethanol is hydrogenated over a period of 2 hours. The catalyst is separated by filtration and the ethanol removed under vacuum yielding 8.7 g of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Methyl-2-(pyridin-2-yl)-1,3-benzoxazol-5-amine
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6-Methyl-2-(pyridin-2-yl)-1,3-benzoxazol-5-amine
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6-Methyl-2-(pyridin-2-yl)-1,3-benzoxazol-5-amine
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6-Methyl-2-(pyridin-2-yl)-1,3-benzoxazol-5-amine
Reactant of Route 5
6-Methyl-2-(pyridin-2-yl)-1,3-benzoxazol-5-amine
Reactant of Route 6
6-Methyl-2-(pyridin-2-yl)-1,3-benzoxazol-5-amine

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